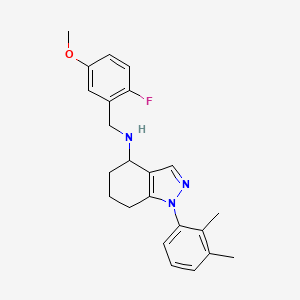![molecular formula C13H12N4O3 B6123815 2-[(Z)-C-methyl-N-[(3-nitropyridin-2-yl)amino]carbonimidoyl]phenol](/img/structure/B6123815.png)
2-[(Z)-C-methyl-N-[(3-nitropyridin-2-yl)amino]carbonimidoyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Z)-C-methyl-N-[(3-nitropyridin-2-yl)amino]carbonimidoyl]phenol is a complex organic compound that features a phenol group, a nitropyridine moiety, and a carbonimidoyl linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Z)-C-methyl-N-[(3-nitropyridin-2-yl)amino]carbonimidoyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitropyridine and 2-chlorophenol.
Formation of Intermediate: The 3-nitropyridine is reacted with a methylating agent to introduce the C-methyl group.
Coupling Reaction: The intermediate is then coupled with 2-chlorophenol under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Halogenated phenols.
科学研究应用
2-[(Z)-C-methyl-N-[(3-nitropyridin-2-yl)amino]carbonimidoyl]phenol has several applications in scientific research:
Medicinal Chemistry: Potential use as a precursor for drug development, particularly in designing inhibitors for specific enzymes.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in studying the interactions of nitropyridine derivatives with biological macromolecules.
作用机制
The mechanism of action of 2-[(Z)-C-methyl-N-[(3-nitropyridin-2-yl)amino]carbonimidoyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The nitropyridine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The phenol group may also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity.
相似化合物的比较
- 4-(3-nitropyridin-2-ylamino)phenol
- Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Comparison: 2-[(Z)-C-methyl-N-[(3-nitropyridin-2-yl)amino]carbonimidoyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
属性
IUPAC Name |
2-[(Z)-C-methyl-N-[(3-nitropyridin-2-yl)amino]carbonimidoyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-9(10-5-2-3-7-12(10)18)15-16-13-11(17(19)20)6-4-8-14-13/h2-8,18H,1H3,(H,14,16)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQJSENXROREAO-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=CC=N1)[N+](=O)[O-])C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=C(C=CC=N1)[N+](=O)[O-])/C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE](/img/structure/B6123745.png)


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6123775.png)
![2-[4-(4-fluoro-3-methoxybenzyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6123777.png)

![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine](/img/structure/B6123787.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(methylthio)-2-propanamine](/img/structure/B6123794.png)
![3-(4-chlorophenyl)-2-methyl-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide](/img/structure/B6123795.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-1-cyclohexene-1-carboxamide](/img/structure/B6123798.png)
![N-methyl-N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-pyrimidinyl)ethanamine](/img/structure/B6123801.png)
![3-fluoro-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]benzamide](/img/structure/B6123816.png)
![(4Z)-4-[[3-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one](/img/structure/B6123829.png)
